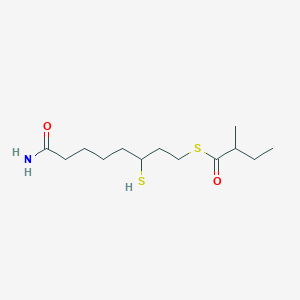

S-(2-Methylbutanoyl)-dihydrolipoamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H25NO2S2 |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylbutanethioate |

InChI |

InChI=1S/C13H25NO2S2/c1-3-10(2)13(16)18-9-8-11(17)6-4-5-7-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15) |

InChI Key |

UFNCWFSSEGPJNL-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)SCCC(CCCCC(=O)N)S |

Canonical SMILES |

CCC(C)C(=O)SCCC(CCCCC(=O)N)S |

physical_description |

Solid |

Origin of Product |

United States |

Biochemical Roles and Functions of S 2 Methylbutanoyl Dihydrolipoamide

Role as an Intermediate in Isoleucine Degradation Pathway

The catabolism of the essential amino acid L-isoleucine is a multistep process that channels its carbon skeleton into central metabolic pathways. S-(2-Methylbutanoyl)-dihydrolipoamide emerges as a crucial intermediate in this degradative sequence. The initial step in isoleucine breakdown is its transamination to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate. researchgate.net This α-keto acid then undergoes oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). frontiersin.orgwikipedia.org

Within the BCKDH complex, the α-keto acid is decarboxylated, and the resulting 2-methylbutanoyl group is transferred to the lipoamide (B1675559) cofactor covalently bound to the dihydrolipoyl transacylase (E2) subunit of the complex. This transfer results in the formation of this compound. This reaction is a critical and irreversible step in the catabolism of isoleucine. frontiersin.orgwikipedia.org The formation of this intermediate ensures that the 2-methylbutanoyl group is primed for the subsequent transfer to Coenzyme A.

The isoleucine degradation pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways. researchgate.net A deficiency in the enzymes involved in this pathway can lead to the accumulation of isoleucine and its derivatives, resulting in metabolic disorders. nih.govresearchgate.net

Table 1: Key Reactions in the Initial Stages of Isoleucine Degradation

| Step | Reactant(s) | Enzyme/Complex | Product(s) |

|---|---|---|---|

| 1 | L-Isoleucine, α-Ketoglutarate | Branched-chain aminotransferase | (S)-α-keto-β-methylvalerate, L-Glutamate |

| 2 | (S)-α-keto-β-methylvalerate, Lipoamide-E2 | Branched-chain α-keto acid dehydrogenase complex (E1 subunit) | This compound-E2, CO2 |

| 3 | This compound-E2, Coenzyme A | Branched-chain α-keto acid dehydrogenase complex (E2 subunit) | 2-Methylbutanoyl-CoA, Dihydrolipoamide-E2 |

Functional Relationship with Coenzyme A Metabolism

The primary function of this compound is intrinsically linked to Coenzyme A (CoA) metabolism. This intermediate acts as a carrier of the 2-methylbutanoyl acyl group, facilitating its transfer to CoA to form 2-methylbutanoyl-CoA. frontiersin.org This reaction is catalyzed by the dihydrolipoyl transacylase (E2) component of the BCKDH complex. frontiersin.orgnih.gov

The formation of 2-methylbutanoyl-CoA is a significant metabolic event, as it represents the conversion of an amino acid-derived carbon skeleton into a high-energy thioester. Acyl-CoA molecules, such as 2-methylbutanoyl-CoA, are central hubs in metabolism, participating in a variety of biochemical reactions. The generation of 2-methylbutanoyl-CoA from this compound effectively channels the carbon atoms from isoleucine into pathways such as the citric acid cycle for ATP production.

The interaction between this compound and CoA is highly specific and is orchestrated within the active site of the E2 subunit. Structural studies of the E2 component have revealed a long active-site channel where CoA and the S-acyldihydrolipoamide moiety bind. nih.govnih.gov The binding of CoA can induce conformational changes that facilitate the efficient transfer of the acyl group. nih.govnih.gov This mechanism ensures a tightly controlled and directional flow of metabolites.

Significance in Acyl Group Transfer within Multienzyme Complexes

This compound is a classic example of substrate channeling, a process where metabolic intermediates are passed directly from one active site to another within a multienzyme complex without diffusing into the bulk solvent. This is made possible by the unique architecture of the BCKDH complex. The lipoamide cofactor, to which the 2-methylbutanoyl group is attached, is itself covalently linked to the E2 subunit via a flexible lysine (B10760008) residue. researchgate.net This creates a "swinging arm" that can move between the active sites of the different enzyme components of the complex: the E1 (decarboxylase), E2 (transacylase), and E3 (dehydrogenase) subunits. wikipedia.orgnih.gov

Table 2: Components of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Component | Gene (Human) | Function |

|---|---|---|

| E1 (α-keto acid decarboxylase) | BCKDHA, BCKDHB | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids. |

| E2 (dihydrolipoyl transacylase) | DBT | Forms the core of the complex, binds the lipoamide cofactor, and catalyzes the transfer of the acyl group to CoA. nih.govmerckmillipore.comsigmaaldrich.com |

| E3 (dihydrolipoamide dehydrogenase) | DLD | Reoxidizes the reduced dihydrolipoamide (B1198117) cofactor. frontiersin.org |

Intermediary Role in Branched-Chain Fatty Acid Synthesis (where applicable to research focus, e.g., in engineered systems)

While the primary role of this compound in mammals is catabolic, its precursor, 2-methylbutanoyl-CoA, can serve as a primer for the synthesis of branched-chain fatty acids. nih.gov In certain organisms and engineered systems, the metabolic flow can be redirected towards anabolic pathways.

Research has demonstrated the potential to engineer microorganisms, such as E. coli, for the production of branched-chain fatty acids. researchgate.net These engineered pathways often leverage the BCKDH complex to generate the necessary branched-chain acyl-CoA primers. researchgate.net In such systems, the this compound intermediate is still formed within the BCKDH complex, but the resulting 2-methylbutanoyl-CoA is then utilized by the fatty acid synthesis machinery to produce anteiso-fatty acids (fatty acids with a methyl branch on the antepenultimate carbon).

The ability to manipulate these pathways in engineered systems highlights the metabolic plasticity surrounding this compound and its downstream product. By controlling the expression of key enzymes, it is possible to shift the metabolic fate of the 2-methylbutanoyl group from degradation for energy to incorporation into valuable bioproducts like branched-chain fatty acids.

Enzymatic Mechanisms and Complex Involvement of S 2 Methylbutanoyl Dihydrolipoamide

Association with the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The BCKDH complex is a highly structured assembly comprising multiple copies of three core enzymes: Branched-Chain Alpha-Keto Acid Decarboxylase (E1), Dihydrolipoyllysine-residue (2-methylpropanoyl)transferase (E2), and Dihydrolipoamide (B1198117) Dehydrogenase (E3). hmdb.canih.gov This complex catalyzes the irreversible oxidative decarboxylation of branched-chain alpha-keto acids derived from leucine (B10760876), isoleucine, and valine. wikipedia.orgnih.gov S-(2-Methylbutanoyl)-dihydrolipoamide is the specific intermediate formed on the E2 component during the degradation of isoleucine. hmdb.ca The coordinated action of the three enzymatic components ensures the efficient processing of these keto acids into their corresponding acyl-CoA derivatives. wikipedia.org

| Component | Enzyme Name | Prosthetic Group/Cofactor | Primary Function in the Complex |

|---|---|---|---|

| E1 | Branched-Chain Alpha-Keto Acid Decarboxylase | Thiamine (B1217682) Pyrophosphate (TPP) | Decarboxylates the α-keto acid and transfers the resulting acyl group to the E2 lipoamide (B1675559) arm. wikipedia.orgyoutube.com |

| E2 | Dihydrolipoyllysine-residue (2-methylpropanoyl)transferase | Lipoamide | Accepts the acyl group from E1 to form an S-acyl-dihydrolipoamide intermediate and then transfers the acyl group to Coenzyme A. wikipedia.orgyoutube.com |

| E3 | Dihydrolipoamide Dehydrogenase | Flavin Adenine (B156593) Dinucleotide (FAD) | Re-oxidizes the reduced dihydrolipoamide on E2 to complete the catalytic cycle, transferring reducing equivalents to NAD+. wikipedia.orgnih.gov |

The E2 component, a dihydrolipoyl transacylase, forms the structural and catalytic core of the BCKDH complex. youtube.com In humans, this core is typically composed of 24 E2 subunits arranged with octahedral symmetry. youtube.com The primary role of the E2 component is to catalyze the transfer of the acyl group, generated by the E1 component, to coenzyme A (CoA). wikipedia.orgnih.gov This process occurs in two distinct steps. First, the E2 component accepts the 2-methylbutanoyl group from the E1-thiamine pyrophosphate intermediate onto its covalently bound lipoamide cofactor, forming the thioester intermediate this compound. hmdb.canih.gov Subsequently, the E2 enzyme catalyzes the transfer of this 2-methylbutanoyl group from its lipoamide arm to CoA, yielding (S)-2-Methylbutanoyl-CoA and the reduced dihydrolipoamide cofactor. nih.gov

After the E2 component transfers the 2-methylbutanoyl group to CoA, its lipoamide cofactor is left in a reduced state (dihydrolipoamide). wikipedia.orgnih.gov To continue the catalytic cycle, this dihydrolipoamide must be re-oxidized to its disulfide form (lipoamide). This crucial regeneration step is performed by the Dihydrolipoamide Dehydrogenase (E3) component. nih.govnih.gov The E3 component is a flavoprotein that utilizes FAD as a prosthetic group. wikipedia.org It catalyzes the oxidation of the dihydrolipoamide on E2, transferring two electrons and two protons to its FAD cofactor, reducing it to FADH₂. nih.gov Subsequently, E3 transfers these reducing equivalents from FADH₂ to NAD+, producing NADH. nih.govnih.gov The re-oxidized lipoamide arm on E2 is then ready to accept another acyl group from E1, completing the cycle. nih.gov The E3 component is not unique to the BCKDH complex; it also serves as a subunit for other mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase complexes. nih.govnih.gov

Detailed Enzymatic Reaction Mechanisms Leading to this compound Formation

The formation of this compound is a key step within the catalytic cascade of the BCKDH complex. It represents the covalent attachment of the carbon skeleton derived from isoleucine to the central E2 enzyme core before its final release as an acyl-CoA product.

The formation of this compound within the forward catalytic cycle of the BCKDH complex is a result of reductive acylation, where the 2-methylbutanoyl group is transferred from the E1-TPP cofactor to the lipoamide of E2. wikipedia.orgyoutube.com

However, the E2 component itself catalyzes a reversible transacylation reaction. This can be studied in isolation using a model reaction where an acyl-CoA, such as (S)-2-Methylbutanoyl-CoA, reacts with exogenous dihydrolipoamide. nih.gov The reaction is a thioesterification:

(S)-2-Methylbutanoyl-CoA + Dihydrolipoamide ⇌ this compound + Coenzyme A nih.govmodelseed.org

This equilibrium reaction demonstrates the catalytic capability of the E2 component to form a thioester linkage between the acyl group and the sulfhydryl group of dihydrolipoamide. nih.gov In the context of the intact BCKDH complex, the E2 component first accepts the acyl group from E1 to form the this compound intermediate and then catalyzes the transfer of this group to CoA, which is the reverse of the model reaction shown above. nih.gov

The dihydrolipoyl transacylase (E2) component of the BCKDH complex exhibits specificity for the branched-chain acyl groups derived from the three branched-chain amino acids, although it can process other substrates. wikipedia.org The efficiency of the transacylation reaction can be influenced by the structure of the acyl-CoA substrate.

Studies on the purified E2 component from bovine sources, using a model reaction with various acyl-CoAs and free dihydrolipoamide, have provided insights into its substrate preference. nih.gov The relative rates of the E2-catalyzed transacylation reaction indicate a preference for shorter branched-chain acyl-CoAs. nih.gov

| Substrate | Relative Reaction Rate | Source Amino Acid |

|---|---|---|

| Isobutyryl-CoA | 100% (Highest) | Valine |

| Isovaleryl-CoA | < 100% | Leucine |

| Acetyl-CoA | ~15% of Isobutyryl-CoA rate | N/A (Pyruvate) |

Data derived from studies on bovine E2 component which determined the order of reaction rates as [1-14C]isobutyryl-CoA > [1-14C]isovaleryl-CoA > [1-14C]acetyl-CoA. nih.gov

While direct kinetic data for (S)-2-Methylbutanoyl-CoA (from isoleucine) was not specified in this particular study, the broad specificity for branched-chain structures is evident. wikipedia.orgnih.gov The kinetic properties ensure that the E2 component can efficiently process the acyl groups generated from all three branched-chain amino acids, playing its central role in their catabolism. nih.gov

Cofactor Recycling and Redox State Dynamics in Dihydrolipoamide-Dependent Reactions

The catalytic cycle of the branched-chain α-keto acid dehydrogenase (BCKDH) complex is critically dependent on the recycling of cofactors and the dynamic interplay of their redox states. nih.gov Following the transfer of the 2-methylbutanoyl group to coenzyme A to form α-methylbutyryl-CoA, the lipoamide arm of the dihydrolipoyl transacylase (E2) subunit is left in its reduced form, as dihydrolipoamide. nih.gov For the BCKDH complex to continue its catalytic activity, this dihydrolipoamide must be re-oxidized to its lipoamide form. This crucial step is carried out by the dihydrolipoamide dehydrogenase (E3) component of the complex. nih.gov

The E3 subunit is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a prosthetic group. nih.gov The re-oxidation of dihydrolipoamide occurs via a disulfide exchange with a redox-active disulfide bridge within the E3 active site. The electrons from the reduced dihydrolipoamide are transferred to FAD, reducing it to FADH2. Subsequently, FADH2 transfers the electrons to nicotinamide (B372718) adenine dinucleotide (NAD+), regenerating FAD and producing NADH. nih.gov This final step completes the catalytic cycle of E3 and links the oxidative decarboxylation of branched-chain α-keto acids to the mitochondrial respiratory chain through the production of NADH. nih.gov

The efficiency of this recycling process is governed by the redox potentials of the involved cofactors. The redox potential of the FAD/FADH2 couple within the dihydrolipoamide dehydrogenase is modulated by the protein environment, which is crucial for the thermodynamically favorable transfer of electrons to NAD+. nih.gov The standard redox potential for the oxidized/2-electron reduced lipoamide dehydrogenase couple has been determined to be approximately -0.280 V at pH 7. nih.gov

The table below summarizes the key components and their roles in the cofactor recycling and redox dynamics involving this compound.

| Component | Role in Cofactor Recycling and Redox Dynamics |

| This compound | The reduced form of the lipoamide cofactor after the transfer of the 2-methylbutanoyl group. It is the substrate for the dihydrolipoamide dehydrogenase (E3) component. |

| Dihydrolipoyl Transacylase (E2) | Carries the lipoamide cofactor and catalyzes the transfer of the 2-methylbutanoyl group to Coenzyme A. After this transfer, the cofactor is in the dihydrolipoamide form. alchetron.com |

| Dihydrolipoamide Dehydrogenase (E3) | Catalyzes the re-oxidation of the dihydrolipoamide on the E2 subunit to lipoamide, allowing for the next catalytic cycle. nih.gov |

| Flavin Adenine Dinucleotide (FAD) | A prosthetic group of the E3 subunit that acts as an intermediate electron carrier, accepting electrons from dihydrolipoamide to become FADH2. nih.gov |

| Nicotinamide Adenine Dinucleotide (NAD+) | The final electron acceptor in the E3-catalyzed reaction, being reduced to NADH. nih.gov |

| NADH | The reduced form of NAD+, which can inhibit the E3 component, thereby regulating the overall activity of the BCKDH complex. nih.gov |

The intricate regulation of the redox state within the mitochondrial matrix ensures the efficient catabolism of branched-chain amino acids and the integration of this pathway with cellular energy metabolism.

The following table presents the standard redox potentials of the key couples involved in this process.

| Redox Couple | Standard Redox Potential (E°') (Volts) |

| NAD+ / NADH | -0.320 |

| FAD / FADH2 (in Dihydrolipoamide Dehydrogenase) | ~ -0.280 nih.gov |

| Lipoamide / Dihydrolipoamide | -0.290 |

Note: The redox potential of FAD/FADH2 can vary depending on the specific protein environment.

Metabolic Pathways and Interconnections Involving S 2 Methylbutanoyl Dihydrolipoamide

Integration within the Valine, Leucine (B10760876), and Isoleucine Degradation Pathways

The breakdown of the three branched-chain amino acids—valine, leucine, and isoleucine—initiates with two common enzymatic steps. The first is a reversible transamination reaction, followed by an irreversible oxidative decarboxylation. This second step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a large, multi-enzyme complex that is a key regulatory point in BCAA catabolism wikipedia.orgnyu.edu. It is within the catalytic cycle of the BCKDC that S-acyl-dihydrolipoamide intermediates are formed.

The BCKDC acts on the α-keto acids derived from each of the three BCAAs. While the enzymatic machinery is the same, the specific substrate determines the identity of the acyl group that becomes transiently attached to the dihydrolipoamide (B1198117) cofactor of the E2 subunit (dihydrolipoyl transacylase) wikipedia.org.

| Precursor Amino Acid | Corresponding α-Keto Acid | S-Acyl-dihydrolipoamide Intermediate |

| Isoleucine | α-Keto-β-methylvalerate | S-(2-Methylbutanoyl)-dihydrolipoamide |

| Leucine | α-Ketoisocaproate | S-(Isovaleryl)-dihydrolipoamide |

| Valine | α-Ketoisovalerate | S-(Isobutyryl)-dihydrolipoamide |

The formation of this compound represents a crucial branching point that is specific to the degradation pathway of isoleucine qiagen.com. Following the initial transamination of isoleucine to α-keto-β-methylvalerate, the BCKDC catalyzes the decarboxylation of this α-keto acid. The resulting 2-methylbutanoyl group is then reductively transferred to the lipoamide (B1675559) cofactor of the E2 subunit, forming a high-energy thioester bond. This results in the creation of this compound wikipedia.org.

This step is mechanistically homologous for all three BCAAs, but the structure of the acyl group is unique for each, dictating the subsequent metabolic fate of the carbon skeleton wikipedia.orgqiagen.com.

The 2-methylbutanoyl group, transiently held as this compound, is quickly transferred to Coenzyme A (CoA) by the E2 component of the BCKDC. This reaction yields 2-methylbutanoyl-CoA and leaves the dihydrolipoamide in its reduced form wikipedia.org. The 2-methylbutanoyl-CoA then enters a series of reactions analogous to the β-oxidation of fatty acids qiagen.comnih.gov.

This pathway involves four key steps:

Dehydrogenation: 2-methylbutanoyl-CoA is oxidized to tiglyl-CoA.

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA.

Thiolytic Cleavage: 2-methylacetoacetyl-CoA is cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA qiagen.comnih.gov.

These end products, acetyl-CoA and propionyl-CoA, are significant metabolites that can enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways nyu.edu.

| Intermediate | Enzyme | Product |

| 2-Methylbutanoyl-CoA | 2-Methylbutyryl-CoA dehydrogenase | Tiglyl-CoA |

| Tiglyl-CoA | Enoyl-CoA hydratase | 2-Methyl-3-hydroxybutyryl-CoA |

| 2-Methyl-3-hydroxybutyryl-CoA | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase | 2-Methylacetoacetyl-CoA |

| 2-Methylacetoacetyl-CoA | Thiolase | Acetyl-CoA + Propionyl-CoA |

Relationship to Lipoic Acid Metabolism

This compound is intrinsically linked to lipoic acid metabolism. Lipoic acid is an essential cofactor for the E2 subunit of the BCKDC youtube.com. It is covalently attached to a specific lysine (B10760008) residue of the E2 protein, forming a lipoamide. This lipoamide arm is flexible and can move between the active sites of the E1, E2, and E3 subunits of the complex.

In its oxidized form, the lipoamide accepts the 2-methylbutanoyl group from the E1 subunit, becoming this compound. In this process, the disulfide bond of lipoic acid is reduced to two thiol groups, hence the "dihydrolipoamide" designation. After transferring the 2-methylbutanoyl group to CoA at the E2 active site, the resulting dihydrolipoamide swings to the E3 subunit (dihydrolipoamide dehydrogenase), where it is re-oxidized back to its lipoamide form, ready to participate in another catalytic cycle wikipedia.org.

Cross-Pathway Interactions with Other Acyl-CoA Metabolites

The degradation of isoleucine, and thus the metabolism of this compound derivatives, has significant interactions with other acyl-CoA metabolic pathways nih.gov. The production of acetyl-CoA and propionyl-CoA from isoleucine catabolism directly feeds into central carbon metabolism nyu.edu.

Acetyl-CoA: Can enter the citric acid cycle to be oxidized for ATP production or can be used for the synthesis of fatty acids and ketone bodies.

Propionyl-CoA: Can be converted to succinyl-CoA, an intermediate of the citric acid cycle, making isoleucine a glucogenic amino acid.

The pool of branched-chain acyl-CoAs, including 2-methylbutanoyl-CoA, can also compete with other acyl-CoAs for enzymes involved in fatty acid oxidation and carnitine conjugation. This metabolic crosstalk is crucial for maintaining cellular energy homeostasis and can be perturbed in various metabolic disorders nih.govnih.gov.

Cellular and Subcellular Localization of Involved Pathways

The catabolism of branched-chain amino acids, including the formation and processing of this compound, is exclusively localized within the mitochondria wikipedia.orgnih.gov. The BCKDC is situated on the inner mitochondrial membrane, which allows for the efficient channeling of substrates and intermediates wikipedia.org.

The subsequent enzymes involved in the degradation of 2-methylbutanoyl-CoA are also found in the mitochondrial matrix. This compartmentalization is metabolically significant as it allows for the direct entry of the final products, acetyl-CoA and succinyl-CoA (derived from propionyl-CoA), into the citric acid cycle, which also takes place in the mitochondrial matrix. This co-localization ensures an efficient coupling of BCAA degradation to cellular energy production.

Advanced Methodologies for the Study of S 2 Methylbutanoyl Dihydrolipoamide

Metabolomics Approaches for Profiling S-(2-Methylbutanoyl)-dihydrolipoamide

Metabolomics provides a detailed snapshot of the small-molecule chemistry within a biological sample, offering insights into metabolic pathways and their alterations in various states. nih.govresearchgate.net For a thioester compound like this compound, which belongs to the broader class of acyl-CoAs, metabolomics is indispensable for understanding its function. hmdb.carsc.org Acyl-CoA compounds are key intermediates in numerous cellular processes, including branched-chain amino acid catabolism, fatty acid metabolism, and energy production. rsc.orgnih.gov Profiling these molecules helps to elucidate metabolic networks and identify potential biomarkers for various conditions. rsc.orgresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most robust analytical method for the analysis of acyl-CoA compounds and their derivatives like this compound. rsc.org This preference is due to its high sensitivity, specificity, and suitability for analyzing complex biological mixtures. nih.govfrontiersin.org LC-MS/MS has largely surpassed older techniques, such as those using ultraviolet (UV) detectors, which are less specific and prone to issues with co-eluting peaks. rsc.org

The methodology typically involves separating metabolites using liquid chromatography before they are ionized and detected by a mass spectrometer. Reversed-phase liquid chromatography (RPLC) is frequently employed for the separation of short to medium-chain acyl-CoAs. nih.gov The separation is often achieved using a C18 column, which separates compounds based on their hydrophobicity. nih.govmdpi.com The mobile phase commonly consists of a mixture of an aqueous solution, such as water with ammonium (B1175870) acetate, and an organic solvent like methanol. nih.govnih.gov

Once separated, the compounds are ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. rsc.org Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected precursor ion and analyzing its product ions. This process, often performed in modes like Multiple Reaction Monitoring (MRM), allows for highly accurate quantification and structural elucidation, even for low-abundance metabolites in a complex matrix. nih.govnih.gov The development of high-resolution accurate mass (HRAM) instruments further enhances the ability to differentiate molecules with very similar masses. nih.gov

The following table summarizes typical parameters used in LC-MS/MS for the analysis of acyl-CoAs and related metabolites.

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Chromatography | Separation technique based on partitioning between mobile and stationary phases. | Reversed-Phase Liquid Chromatography (RPLC) | nih.gov |

| Stationary Phase (Column) | The solid material inside the chromatography column that interacts with the analytes. | Luna C18, Acquity UPLC BEH C18 | nih.govmdpi.com |

| Mobile Phase | The solvent that moves the analytes through the column. | A: Water with 5 mM ammonium acetate; B: Methanol | nih.gov |

| Ionization Source | The component that generates ions from the analyte molecules. | Electrospray Ionization (ESI), often in positive mode | rsc.orgmdpi.com |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) | nih.govmdpi.com |

| Detection Mode | The specific method of ion detection and fragmentation for quantification. | Multiple Reaction Monitoring (MRM), Data-Dependent Acquisition (DDA) | nih.govcnr.it |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolite analysis. walshmedicalmedia.com However, its application to non-volatile compounds like this compound and other acyl-CoAs presents significant challenges. rsc.org GC-MS requires analytes to be volatile and thermally stable, necessitating a chemical derivatization step for most acyl-CoA species. rsc.orgproquest.com This process, which might involve esterification, converts the non-volatile metabolite into a volatile derivative suitable for GC analysis. proquest.com

While feasible, the derivatization step can reduce the method's selectivity and accuracy. rsc.org It adds complexity to sample preparation and introduces the potential for side reactions or the cross-reaction of acyl chains from other sources, such as free fatty acids, which can interfere with the results. rsc.orgproquest.com Despite these limitations, GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), can offer high sensitivity and selectivity through MRM analysis, which helps to minimize matrix interference. nih.gov For some metabolic intermediates, established GC-MS methods exist, and predicted GC-MS spectra for this compound are available in databases, indicating its potential, albeit less direct, for analysis. hmdb.caproquest.com

This table compares the primary mass spectrometry-based techniques for analyzing this compound and related compounds.

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Reference |

|---|---|---|---|

| Applicability | Directly applicable to a wide range of polar and non-volatile compounds. Considered the most robust method for acyl-CoAs. | Requires chemical derivatization to increase volatility and thermal stability of acyl-CoAs. | rsc.org |

| Sample Preparation | Relatively straightforward, often involving protein precipitation and extraction. | More complex, requiring additional derivatization steps which can introduce variability. | rsc.orgnih.gov |

| Selectivity | High, especially with MS/MS, which minimizes interferences from complex biological matrices. | Can be compromised by side reactions during derivatization, although MS/MS improves selectivity. | rsc.orgnih.gov |

| Sensitivity | Excellent sensitivity, capable of detecting and quantifying low-abundance metabolites. | High sensitivity, but the derivatization process can impact overall quantitative accuracy. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in metabolomics that provides detailed structural information about metabolites. researchgate.net Unlike mass spectrometry, which detects mass-to-charge ratios, NMR detects the magnetic properties of atomic nuclei, allowing for the unambiguous identification and structure elucidation of compounds in a sample. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed. researchgate.net

Advanced Data Analysis in Metabolomics Studies

The large and complex datasets generated by metabolomics platforms like LC-MS/MS require advanced statistical and computational methods for interpretation. frontiersin.org Chemometrics combines mathematics, statistics, and computer science to extract meaningful information from chemical data. frontiersin.org Multivariate analysis techniques are essential for identifying patterns, discovering biomarkers, and understanding the metabolic differences between experimental groups. nih.govnih.gov

Principal Component Analysis (PCA) is an unsupervised multivariate statistical method widely used as an initial exploratory tool in metabolomics. nih.govnih.gov It reduces the dimensionality of complex datasets while retaining most of the variation. PCA transforms the original variables (e.g., metabolite intensities) into a smaller set of uncorrelated variables called principal components (PCs). nih.gov

By plotting the data in the new coordinate system defined by the first few PCs (which capture the most variance), PCA can reveal the inherent clustering, trends, and outliers within the samples. nih.govresearchgate.net For instance, a PCA score plot can visually demonstrate clear dissimilarities in the metabolic profiles between different groups, such as healthy controls versus subjects with a disease. nih.govnih.gov This pattern recognition capability makes PCA a powerful tool for quality control and for generating initial hypotheses about metabolic differences before applying more targeted analyses. nih.govnih.gov

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis method that is an extension of PCA and Partial Least Squares-Discriminant Analysis (PLS-DA). researchgate.net It is specifically designed to maximize the separation between predefined sample groups (e.g., case vs. control) and to identify the variables (metabolites) responsible for that separation. nih.govnih.gov

OPLS-DA models the data by separating the variation in the dataset into two parts: a predictive part that is correlated to the class distinction and an orthogonal part that is not. researchgate.net This separation improves the interpretation of the model and helps to avoid false positives. nih.gov The results are often visualized using score plots, which show the separation between groups, and loading plots or S-plots, which highlight the metabolites that contribute most significantly to this separation. researchgate.netnih.gov OPLS-DA is a powerful tool for mining metabolomics data to filter and identify candidate biomarkers that differentiate between biological states. frontiersin.orgnih.gov

This table compares the two primary multivariate analysis techniques discussed.

| Feature | Principal Component Analysis (PCA) | Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Reference |

|---|---|---|---|

| Approach | Unsupervised (does not use prior knowledge of sample classes). | Supervised (uses prior knowledge of sample classes to maximize separation). | researchgate.netnih.gov |

| Primary Goal | Data exploration, dimensionality reduction, pattern recognition, and outlier detection. | Class discrimination and identification of variables (metabolites) that differentiate groups. | frontiersin.orgresearchgate.net |

| Output Visualization | Score plots (sample clustering) and loading plots (variable contribution). | Score plots (group separation) and S-plots or loading plots (discriminatory variables). | researchgate.netnih.gov |

| Use Case | Initial overview of data structure and quality control. | To find specific biomarkers that distinguish between predefined groups. | nih.govnih.gov |

Pathway Enrichment Analysis for Biological Interpretation

Pathway enrichment analysis is a powerful computational method used to determine if a set of genes or metabolites are over-represented in a particular biological pathway. This approach provides a means to move from lists of molecules to a functional interpretation of their collective role in a biological system. For this compound, this analysis situates its significance within the broader context of cellular metabolism.

Detailed research findings indicate that the metabolic pathway to which this compound belongs, the branched-chain amino acid (BCAA) degradation pathway, is often identified as significantly enriched in various multi-omic studies. For instance, in a study investigating salt stress in Brassica napus (rapeseed), KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis of core salt-tolerant genes revealed that "branched-chain amino acid degradation" (ko00280) was a significantly enriched pathway. mdpi.com This suggests a crucial role for this catabolic process in the plant's response to environmental stress.

The process of pathway enrichment analysis typically involves the use of a Fisher's exact test to assess the statistical significance of the overlap between a list of altered molecules (e.g., differentially expressed genes or metabolites) and the members of a defined pathway. The results are often corrected for multiple testing to reduce the false discovery rate.

| Pathway ID | Pathway Name | p-value | Study Context |

|---|---|---|---|

| ko00280 | Branched-chain amino acid degradation | 9.65 x 10-11 | Salt stress in Brassica napus mdpi.com |

Radiochemical Assays for Enzymatic Activity Characterization

Radiochemical assays offer a highly sensitive method for characterizing the enzymatic activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the synthesis and subsequent transfer of the 2-methylbutanoyl group from this compound. These assays typically utilize a radiolabeled substrate to trace the progression of the reaction.

A common approach involves the use of a 14C-labeled branched-chain α-keto acid, such as α-keto[1-14C]isocaproate, as the substrate. researchgate.net The activity of the BCKDH complex is then determined by measuring the amount of 14CO2 released during the oxidative decarboxylation reaction. This method is sensitive enough to measure the low levels of BCKDH activity found in tissues like skeletal muscle. researchgate.net The reaction is typically stopped by acidification, and the liberated 14CO2 is captured and quantified using liquid scintillation counting. researchgate.net

While highly effective, non-radioactive alternatives have also been developed. One such method employs a stable isotope-labeled substrate, α-keto[1-13C]isocaproate, and measures the production of 13CO2 using gas chromatography-isotope ratio mass spectrometry. nih.govresearchgate.net These assays have demonstrated a detection limit comparable to the radiochemical methods, providing a safer yet equally robust alternative for quantifying enzyme activity. nih.govresearchgate.net

| Assay Type | Substrate | Detected Product | Detection Method | Reference |

|---|---|---|---|---|

| Radiochemical | α-keto[1-14C]isocaproate | 14CO2 | Liquid Scintillation Counting | researchgate.net |

| Stable Isotope | α-keto[1-13C]isocaproate | 13CO2 | Gas Chromatography-Isotope Ratio Mass Spectrometry | nih.govresearchgate.net |

Genomic and Proteomic Integration for Comprehensive Metabolic Network Analysis

Integrating genomic and proteomic data provides a comprehensive view of the metabolic networks that involve this compound. This multi-omics approach allows researchers to connect genetic variations and changes in protein expression to alterations in metabolic pathways. frontiersin.org

For example, a multi-omics analysis of intrahepatic cholangiocarcinoma, which included genomic, transcriptomic, proteomic, and metabolomic data, revealed an upregulation of the 'Valine, leucine (B10760876) and isoleucine degradation' pathway. nih.gov This finding, which points to the pathway involving this compound, was associated with cancer prognosis and suggests a potential therapeutic target. nih.gov Similarly, in plant biology, genome-wide association studies in Arabidopsis combined with metabolic and proteomic analyses have successfully identified key enzymes, such as BRANCHED-CHAIN AMINO ACID TRANSFERASE2 (BCAT2), that regulate the levels of branched-chain amino acids and their catabolic intermediates. nih.gov

Further illustrating the power of this integrated approach, studies on the overexpression of PGC-1α in murine skeletal muscle have shown a significant increase in the expression of enzymes involved in BCAA metabolism, such as BCAT2 and the BCKDH complex. plos.org This was accompanied by a decrease in the intramuscular concentration of branched-chain amino acids, demonstrating a functional link between gene expression, protein levels, and metabolic activity within the pathway of this compound. plos.org These integrated analyses are crucial for constructing a holistic model of metabolic regulation and its role in health and disease.

| Study Focus | Organism/System | Key Findings | Integrated Data Types | Reference |

|---|---|---|---|---|

| Intrahepatic Cholangiocarcinoma | Human | Upregulation of 'Val Leu Ile degradation pathway' associated with prognosis. | Genomic, Transcriptomic, Proteomic, Metabolomic | nih.gov |

| Natural Variation of Seed BCAAs | Arabidopsis thaliana | Identification of BCAT2 as a key regulator of BCAA catabolism. | Genome-Wide Association, Metabolic, Proteomic | nih.gov |

| Role of PGC-1α in Muscle | Mouse (skeletal muscle) | PGC-1α overexpression increases expression of BCAA metabolic enzymes and alters metabolite levels. | Gene Expression (Microarray), Metabolomic | plos.org |

Comparative Biochemical Analysis and Species Specific Contexts of S 2 Methylbutanoyl Dihydrolipoamide

Occurrence and Role in Prokaryotic Systems (e.g., Escherichia coli, Bacillus subtilis, Nostoc punctiforme)

In prokaryotes, the BCKDH complex, and by extension S-(2-Methylbutanoyl)-dihydrolipoamide, plays a significant role in metabolic pathways that differ from those in eukaryotes. While in animals the primary function is the catabolism of BCAAs for energy, in many bacteria, the complex is involved in the synthesis of branched-chain fatty acids. wikipedia.org

Escherichia coli , a well-studied gram-negative bacterium, possesses a pyruvate (B1213749) dehydrogenase multienzyme complex that serves as a model for understanding the larger family of 2-oxoacid dehydrogenase complexes, including the BCKDH complex. The BCKDH complex in E. coli facilitates the breakdown of BCAAs, contributing to the cellular pool of acetyl-CoA and propionyl-CoA. escholarship.org

Bacillus subtilis , a gram-positive soil bacterium, is known to have a constitutive uptake system for branched-chain alpha-keto acids, the precursors to compounds like this compound. frontiersin.org This uptake is crucial for the utilization of BCAAs from the environment. The BCKDH complex in B. subtilis is involved in the catabolism of these amino acids, and specific components of this complex have been identified in related species. youtube.com

Nostoc punctiforme , a species of cyanobacterium capable of forming symbiotic relationships with plants, has a complex specialized metabolism. nih.gov While direct studies on this compound in Nostoc punctiforme are limited, cyanobacteria as a phylum possess the necessary machinery for BCAA metabolism. frontiersin.org The BCKDH complex in these organisms is presumed to contribute to the management of cellular nitrogen and carbon stores, which is particularly important for nitrogen-fixing species.

Table 1: Role of the BCKDH Complex in Selected Prokaryotes

| Organism | Primary Role of BCKDH Complex | Key Findings |

|---|---|---|

| Escherichia coli | Catabolism of BCAAs | Serves as a model for 2-oxoacid dehydrogenase complexes. |

| Bacillus subtilis | Uptake and catabolism of branched-chain alpha-keto acids | Possesses a specific uptake system for BCAA precursors. frontiersin.org |

| Nostoc punctiforme | Presumed role in nitrogen and carbon metabolism | Engages in complex specialized metabolism, though specific data on this compound is not extensively documented. nih.gov |

Presence and Function in Eukaryotic Organisms (e.g., Homo sapiens, Bos taurus, Litopenaeus vannamei)

In eukaryotes, the BCKDH complex is located in the inner mitochondrial membrane and plays a central role in the catabolism of BCAAs (leucine, isoleucine, and valine). wikipedia.org this compound is specifically an intermediate in the degradation of isoleucine. hmdb.ca

Homo sapiens metabolize BCAAs primarily in the skeletal muscle, adipose tissue, and liver. nih.gov The BCKDH complex catalyzes an irreversible step in BCAA catabolism, and its dysregulation is associated with metabolic disorders. wikipedia.org this compound has been identified as a human metabolite, highlighting its role in normal human physiology. nih.gov

Bos taurus (cattle) exhibit metabolic differences in BCAA pathways compared to monogastric animals, with variations observed between beef and dairy breeds. frontiersin.org Studies have shown that the expression of BCKDH complex components differs in various tissues, such as adipose and liver, depending on the animal's body condition. The complex has been purified from bovine kidney mitochondria, and its substrate specificity has been characterized.

Litopenaeus vannamei (whiteleg shrimp) have been shown to have this compound present in their hepatopancreas, particularly in response to viral challenges. This suggests a potential role for BCAA metabolism in the immune response and metabolic regulation under stress conditions in this crustacean.

Table 2: Function of this compound in Eukaryotes

| Organism | Tissue/Organ of Interest | Documented or Inferred Function |

|---|---|---|

| Homo sapiens | Skeletal muscle, adipose tissue, liver | Intermediate in isoleucine catabolism, contributing to energy production. nih.gov |

| Bos taurus | Adipose tissue, liver, kidney | Involved in BCAA degradation with tissue-specific regulation. |

| Litopenaeus vannamei | Hepatopancreas | Potential role in immune response and metabolic stress regulation. |

Evolutionary Conservation of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex and Related Metabolites

The BCKDH complex is an evolutionarily conserved multi-enzyme complex found in both prokaryotes and eukaryotes. wikipedia.org It is part of the larger family of alpha-ketoacid dehydrogenase complexes, which also includes the pyruvate dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase complexes. wikipedia.org These complexes share a common ancestry and a similar structural organization, consisting of three core enzymatic components: E1 (decarboxylase), E2 (transacylase), and E3 (dehydrogenase).

The conservation of the BCKDH complex across diverse life forms underscores the fundamental importance of BCAA metabolism. While the core catalytic mechanism is preserved, the regulatory mechanisms and the ultimate metabolic fate of the products can vary. For instance, in bacteria, the pathway is often linked to the synthesis of branched-chain fatty acids, whereas in mammals, it is primarily a catabolic pathway for energy production. wikipedia.org The study of BCAA catabolism has been identified as a regulator of physiological aging in multiple model organisms, suggesting a deeply conserved role in life history strategies.

Variations in Metabolic Pathways Across Different Biological Systems

While the BCKDH complex is highly conserved, the metabolic pathways it participates in show significant variation across different biological systems. In many bacteria, the products of the BCKDH complex are utilized for anabolic processes, such as the synthesis of branched-chain fatty acids that are incorporated into cell membranes. wikipedia.org

In contrast, in mammals, the pathway is almost exclusively catabolic. wikipedia.org The acyl-CoA derivatives produced by the BCKDH complex, including α-methylbutyryl-CoA derived from isoleucine via this compound, enter further metabolic pathways to be converted into acetyl-CoA or succinyl-CoA, which then fuel the citric acid cycle.

The regulation of the BCKDH complex also differs. In mammals, the complex is tightly regulated by phosphorylation and dephosphorylation, a mechanism that is not as prevalent in prokaryotes. Furthermore, there are tissue-specific differences in BCAA metabolism within a single organism. For example, in humans, the initial transamination of BCAAs occurs predominantly in the skeletal muscle, while the subsequent oxidative decarboxylation by the BCKDH complex is active in various tissues, including the liver. nih.govnih.gov

Comparative genomic studies have revealed considerable variability in the regulatory networks controlling BCAA degradation genes, even within the bacterial kingdom, involving different families of transcriptional factors. escholarship.org These variations reflect the diverse metabolic lifestyles and environmental adaptations of different organisms.

Future Research Directions in S 2 Methylbutanoyl Dihydrolipoamide Biochemistry

Elucidating Novel Enzymatic Interactions

The canonical interaction of S-(2-Methylbutanoyl)-dihydrolipoamide is with the dihydrolipoyl transacylase (E2) and dihydrolipoamide (B1198117) dehydrogenase (E3) components of the BCKDC. frontiersin.orgwikipedia.org However, the vast and interconnected nature of cellular metabolism suggests the potential for non-canonical or "moonlighting" enzymatic interactions.

Future research will likely focus on identifying enzymes that may exhibit promiscuous activity towards this compound or its free form, S-(2-Methylbutanoyl)-dihydrolipoate. The structural similarity of the dihydrolipoamide moiety to other cellular thiols and the reactivity of the thioester bond are key features that could allow for interactions with other enzyme classes. nih.gov For instance, various cellular thioesterases, hydrolases, or even other acyltransferases could potentially recognize and process this intermediate, especially under conditions where the BCKDC is saturated or impaired. nih.gov

Recent studies have highlighted the potential for cryptic or moonlighting activities of metabolic enzymes. For example, dihydrolipoamide dehydrogenase (DLD), the E3 component of the BCKDC, has been shown to exhibit a previously unrecognized proteolytic activity under conditions that destabilize its dimeric structure. nih.gov This raises the possibility that the E2 component, which binds the 2-methylbutanoyl group, might also possess uncharacterized functions or interact with other proteins beyond the BCKDC. nih.gov The phenomenon of crosstalk between metabolic pathways, such as the observed interactions between BCAA catabolism and fatty acid or glucose metabolism, further supports the rationale for investigating novel enzymatic connections. researchgate.netresearchgate.net

Identifying these novel interactions will require advanced proteomic and metabolomic approaches. Techniques such as activity-based protein profiling (ABPP) with probes mimicking the S-acyldihydrolipoamide structure could be invaluable in capturing transient or low-affinity enzyme-substrate interactions in complex cellular lysates.

Table 1: Potential Classes of Enzymes for Investigating Novel Interactions with this compound

| Enzyme Class | Rationale for Potential Interaction | Potential Consequence |

| Thioesterases | Catalyze the hydrolysis of thioester bonds. Could cleave the 2-methylbutanoyl group from dihydrolipoamide. | Release of free 2-methylbutanoate and dihydrolipoamide, potentially altering metabolic flux and signaling. |

| Acyltransferases | Mediate the transfer of acyl groups. Could potentially transfer the 2-methylbutanoyl group to other acceptor molecules. | Formation of novel acylated molecules with unknown biological functions. |

| Hydrolases | A broad class of enzymes that use water to break chemical bonds. Some may exhibit promiscuous activity towards the thioester linkage. nih.gov | Similar to thioesterases, leading to the breakdown of the intermediate. |

| Dehydrogenases | Could potentially act on the dihydrolipoamide moiety, altering its redox state outside the canonical E3-mediated reaction. | Disruption of the normal regeneration of the lipoamide (B1675559) cofactor, impacting BCKDC efficiency. |

Advanced Modeling of Metabolic Fluxes Involving this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov While MFA has been applied to BCAA catabolism, future research will focus on developing more sophisticated and dynamic computational models that can accurately predict the flux through the this compound intermediate under various physiological and pathological conditions. physiology.orgnih.gov

These advanced models will move beyond simple steady-state assumptions to incorporate the complex kinetics of the BCKDC. capes.gov.brscispace.com The BCKDC is a multi-enzyme complex with a sophisticated regulatory mechanism, including product inhibition and reversible phosphorylation by a dedicated kinase (BCKDK) and phosphatase (PPM1K). frontiersin.org Detailed kinetic models will need to incorporate parameters such as Michaelis-Menten constants (Km) and catalytic rates (kcat) for each substrate and enzyme component, as well as the allosteric effects of inhibitors and activators. physiology.orgcapes.gov.brnih.gov

Building these models requires the integration of quantitative data from multiple sources. This includes measuring the concentrations of isoleucine, its corresponding α-keto acid (α-keto-β-methylvalerate), and downstream products like propionyl-CoA and acetyl-CoA. researchgate.net Capturing the concentration of the transient, enzyme-bound this compound itself is technically challenging but would provide invaluable data for model parameterization. nih.gov Such models will be crucial for understanding how flux through the isoleucine degradation pathway is altered in metabolic diseases like diabetes and maple syrup urine disease, where BCAA metabolism is dysregulated. physiology.orgdtu.dk

Table 2: Key Parameters for Kinetic Modeling of BCKDC Flux

| Parameter | Description | Relevance to this compound |

| Vmax | Maximum reaction rate of the E2 (dihydrolipoyl transacylase) component. | Determines the maximum rate at which this compound can be formed and transferred to CoA. |

| Km (α-keto-β-methylvalerate) | Substrate concentration at half-maximal velocity for the E1 component. | Influences the initial rate of acyl group generation for transfer to the lipoamide cofactor. |

| Km (Coenzyme A) | Substrate concentration at half-maximal velocity for the E2 component. | Affects the rate of transfer of the 2-methylbutanoyl group from dihydrolipoamide to CoA. |

| Ki (NADH) | Inhibition constant for NADH, a product of the E3 component. | High NADH levels can inhibit the regeneration of the lipoamide cofactor, causing this compound to accumulate. capes.gov.br |

| Ki (Acetyl-CoA / Propionyl-CoA) | Inhibition constants for the final products of BCAA catabolism. | Feedback inhibition can regulate the overall flux through the pathway. |

| k_phos / k_dephos | Rate constants for phosphorylation (inactivation) and dephosphorylation (activation) of the BCKDC. | These regulatory steps control the overall capacity of the pathway to process BCAAs. frontiersin.org |

Systems Biology Approaches to Map Comprehensive Biochemical Networks

To fully understand the role of this compound, it is essential to place it within the broader context of the entire cellular metabolic network. Systems biology provides the tools to achieve this by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.comnih.govfrontiersin.org

Future research will employ these integrated approaches to build comprehensive network maps centered around BCAA catabolism. researchgate.netacs.org For example, by combining transcriptomic data (measuring the expression of genes encoding metabolic enzymes) with metabolomic data (measuring the levels of metabolites like this compound and its precursors/products), researchers can identify regulatory hotspots and points of metabolic crosstalk. researchgate.netdtu.dk This could reveal how the flux through the isoleucine degradation pathway is coordinated with other major metabolic routes like glycolysis, the TCA cycle, and fatty acid synthesis. researchgate.net

Post-translational modifications, such as the recently discovered lysine (B10760008) succinylation, add another layer of regulatory complexity that can be mapped using proteomic techniques. nih.gov It is plausible that enzymes involved in the metabolism of this compound are themselves regulated by such modifications, providing a mechanism for rapid adaptation to changing metabolic demands. Integrated multi-omics studies have already successfully identified disrupted BCAA catabolism as a key feature in conditions like sarcopenia and osteoarthritis, highlighting the power of this approach. dtu.dknih.gov Applying these methods with a specific focus on the intermediates of isoleucine degradation will provide a more granular view of the biochemical network.

Development of Isotopic Tracing Strategies for Pathway Elucidation

Stable isotope tracing is a cornerstone of metabolic research, allowing for the direct visualization of atomic fates within metabolic pathways. nih.govbitesizebio.comresearchgate.net The development of more sophisticated isotopic tracing strategies will be crucial for dissecting the metabolism of this compound with greater precision.

This involves the use of specifically labeled isoleucine molecules. For instance, using isoleucine labeled with ¹³C at the carboxyl group ([1-¹³C]-isoleucine) allows researchers to track the decarboxylation step catalyzed by the BCKDC. researchgate.netnih.gov To trace the fate of the 2-methylbutanoyl group specifically, uniformly labeled [U-¹³C]-isoleucine is more informative. researchgate.net When [U-¹³C]-isoleucine is catabolized, the resulting this compound will carry the ¹³C labels, which can then be tracked into the subsequent products, acetyl-CoA and propionyl-CoA.

Future strategies may involve more complex labeling patterns or the use of multiple tracers simultaneously to probe pathway branching and crosstalk. For example, co-labeling with ¹³C-isoleucine and ¹³C-glucose could quantify the relative contributions of BCAA catabolism and glycolysis to the mitochondrial acetyl-CoA pool. nih.gov The design of these experiments can be optimized using computational tools to maximize the information obtained from a given tracer. researchgate.netresearchgate.net Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for resolving the different isotopologues (molecules that differ only in their isotopic composition) and accurately measuring their abundances, which is critical for precise flux calculations. nih.govbitesizebio.com

Table 3: Isotopic Tracing Strategies for Isoleucine Catabolism

| Isotopic Tracer | Information Gained | Relevance to this compound |

| [1-¹³C]-Isoleucine | Measures the rate of oxidative decarboxylation by BCKDC through the release of ¹³CO₂. researchgate.netnih.gov | Provides a direct measure of the flux into the pathway that forms this compound. |

| [U-¹³C]-Isoleucine | Traces the carbon backbone of isoleucine through the entire catabolic pathway. researchgate.net | Allows tracking of the 2-methylbutanoyl group from its formation on dihydrolipoamide to its eventual cleavage into acetyl-CoA and propionyl-CoA. |

| [2-¹³C]-Isoleucine | The label is retained in the acetyl-CoA product. | Can specifically trace the carbons that will form acetyl-CoA, distinguishing them from those that form propionyl-CoA. |

| ¹⁵N-Isoleucine | Traces the fate of the amino group during the initial transamination reaction. | Provides information on the reversibility of the first step and the link to glutamate/glutamine metabolism. |

| Dual Labeling (e.g., ¹³C-Isoleucine + ¹³C-Glucose) | Quantifies the relative contribution of different substrates to a common metabolic pool (e.g., acetyl-CoA). nih.gov | Elucidates the metabolic context and crosstalk between isoleucine catabolism and other central metabolic pathways. |

Q & A

Basic Research Questions

Q. How can S-(2-Methylbutanoyl)-dihydrolipoamide be detected and quantified in biological samples?

- Methodological Answer : Use NMR spectroscopy to identify structural features such as methyl branching (e.g., 2-methylbutanoyl groups via doublet methyl peaks at δH 1.11–1.12 and septet methyne signals) . For quantification, combine high-performance liquid chromatography (HPLC) with fluorescence detection, leveraging the flavin cofactor's absorbance at 360–455 nm (common in dihydrolipoamide-related enzymes) .

Q. What purification strategies are effective for recombinant dihydrolipoamide-related enzymes?

- Methodological Answer : Use halophilic archaeal expression systems (e.g., Haloferax volcanii) with shuttle vectors containing antibiotic resistance markers. Purify via salt-dependent hydrophobic interaction chromatography, achieving >90% homogeneity, and confirm activity using NAD<sup>+</sup>/NADH-coupled assays (specific activity ~524 U/mg at 37°C) .

Q. How do kinetic parameters of dihydrolipoamide dehydrogenase inform experimental design?

- Methodological Answer : Determine Km values for substrates like dihydrolipoamide (18 µM) and NAD<sup>+</sup> (80 µM) under saturating co-substrate conditions. Note allosteric behavior in lipoamide-dependent assays (sigmoidal kinetics with Km ~1.2 mM) . Optimize reaction buffers with 2–4 M NaCl for halophilic variants .

Advanced Research Questions

Q. How can structural analysis resolve contradictory functional data in dihydrolipoamide dehydrogenase variants?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to compare wild-type and mutant enzyme structures (e.g., FAD-binding domains). Use site-directed mutagenesis to test residues critical for NAD<sup>+</sup> binding (e.g., Arg<sup>45</sup> and Lys<sup>54</sup>) and validate via fluorescence quenching assays .

Q. What experimental approaches identify novel physiological roles of this compound in archaea lacking 2-oxoacid complexes?

- Methodological Answer : Construct gene-knockout strains via homologous recombination (e.g., inserting mevinolin resistance determinants). Screen growth phenotypes on minimal media with alternative carbon sources (e.g., pyruvate or branched-chain amino acids) and validate using metabolomics to trace acyl-group transfer pathways .

Q. How do mutations in the DLD gene affect enzyme function in human disease models?

- Methodological Answer : Use whole-exome sequencing to identify pathogenic variants (e.g., c.704_705delTT or c.1058T>C). Express mutants in E. coli or HEK293 cells and assay residual activity via NADH production rates. Correlate with clinical phenotypes (e.g., Leigh syndrome) using fibroblast cell lines .

Q. What in vitro models elucidate the role of this compound in copper-dependent cell death (cuproptosis)?

- Methodological Answer : Apply CRISPR-Cas9 to knockout DLAT (dihydrolipoamide S-acetyltransferase) in hepatocellular carcinoma cells. Measure copper-induced aggregation of lipoylated proteins via immunoblotting and track cell viability under varying Cu<sup>2+</sup> concentrations .

Q. How can molecular interactions between this compound and metabolic regulators be mapped?

- Methodological Answer : Use limited proteolysis-mass spectrometry (LiP-SMap) to identify binding partners (e.g., DLAT in AMPK signaling). Validate with surface plasmon resonance (SPR) to quantify binding affinities (e.g., KD values for hyperforin interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.